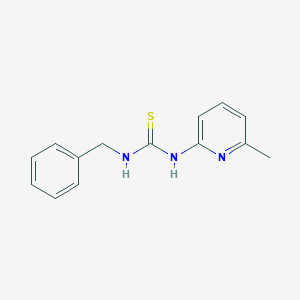![molecular formula C19H19N3O4S B292543 N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide](/img/structure/B292543.png)
N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide is a chemical compound that has gained significant interest in scientific research applications due to its potential therapeutic benefits. This compound is commonly referred to as MPSP and belongs to the class of piperazine derivatives.
Mécanisme D'action
The exact mechanism of action of MPSP is not fully understood. However, it is believed to act by inhibiting the release of pro-inflammatory cytokines and modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MPSP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPSP has also been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPSP is its potential therapeutic benefits in various diseases. However, there are several limitations to using MPSP in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully understand its effects.
Orientations Futures
There are several future directions for research on MPSP. One area of interest is its potential use as an antidepressant and anxiolytic agent. Another area of interest is its potential use in the treatment of epilepsy. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of MPSP is a complex process that involves several steps. The first step involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxyphenyl-2-benzylidenepropanedione. The second step involves the reaction of this intermediate with piperazine to form N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide.
Applications De Recherche Scientifique
MPSP has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. MPSP has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
Formule moléculaire |
C19H19N3O4S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[4-(3-methoxyphenyl)-2,5-dioxopiperazin-1-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C19H19N3O4S/c1-26-15-7-5-6-14(10-15)21-11-19(25)22(12-18(21)24)20-17(23)13-27-16-8-3-2-4-9-16/h2-10H,11-13H2,1H3,(H,20,23) |
Clé InChI |
KPGNGJMQZGFRJU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292466.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![2-(allylsulfanyl)-3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292470.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292476.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292477.png)

![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292479.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292480.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292481.png)
![2-({5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292483.png)